molecular formula C10H20N2O B1485642 trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol CAS No. 2165827-28-9

trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol

Cat. No. B1485642
CAS RN: 2165827-28-9
M. Wt: 184.28 g/mol
InChI Key: REXUBVHMIAHRBK-NXEZZACHSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol” are not available in the search results. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results. These properties could include melting point, boiling point, solubility, and stability under various conditions.

Scientific Research Applications

Synthesis and Biological Significance

1,4-Diazepines, including compounds structurally related to trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol, are recognized for their broad biological activities, which include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthetic routes and chemical reactions of 1,4-diazepines have been extensively studied, revealing their potential for pharmaceutical applications (Rashid et al., 2019).

Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing compounds, such as this compound, has shown that these compounds exhibit a range of biological activities, including antimicrobial, antibacterial, and antitumor effects. The structural diversity of cyclobutane-containing alkaloids, their synthesis, origins, and biological activities have been extensively reviewed, highlighting their significance as leads for drug discovery (Sergeiko et al., 2008).

Benzodiazepines and Related Compounds

Compounds related to this compound, such as benzodiazepines and diazepines fused with other five-membered nitrogen heterocycles, have been explored for their biological efficacy. These studies emphasize the importance of the heterocyclic chemistry field in discovering new medicines against various diseases, including some types of cancer (Földesi et al., 2018).

Environmental Perspectives

The environmental occurrence, fate, and transformation of benzodiazepines, which share structural similarities with this compound, have been studied to understand their behavior in water treatment processes. These investigations reveal the persistent nature of such compounds in the environment and the challenges associated with their removal during water treatment (Kosjek et al., 2012).

Safety and Hazards

The safety and hazards associated with “trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol” are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially if the compound is used for research purposes.

Future Directions

The future directions for research involving “trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol” are not specified in the search results. Future research could involve exploring its potential applications, studying its interactions with other compounds, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

(1R,2R)-2-(4-methyl-1,4-diazepan-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-2-6-12(8-7-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXUBVHMIAHRBK-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN(CC1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol
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trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol
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trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol
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trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol
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trans-2-(4-Methyl-1,4-diazepan-1-yl)cyclobutan-1-ol

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